

Application Notes and Protocols for Studying the Rtc System using CRISPR-Cas9

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Compound of Interest

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These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for investigating the Rtc (RNA 2',3'-cyclic phosphate and 5'-OH ligase) system, with a primary focus on the key enzyme RtcB. The Rtc system is a crucial component of RNA processing and repair pathways, playing a vital role in tRNA splicing and the unfolded protein response (UPR). Dysregulation of this system has been implicated in various diseases, making it an attractive target for therapeutic development.

Introduction to the Rtc System

The Rtc system is centered around the RNA ligase RtcB, which in humans is a subunit of the larger tRNA ligase complex (tRNA-LC). This complex is responsible for the ligation step of tRNA splicing, a fundamental process for generating functional tRNAs for protein synthesis. The tRNA-LC in humans is composed of five core subunits:

- RTCB: The catalytic subunit responsible for the ligation of tRNA exons.
- DDX1: A DEAD-box RNA helicase.
- FAM98B: A protein of unknown function.
- CGI-99 (RTRAF): Also of unknown function.
- ASW (ASHWIN): A vertebrate-specific subunit.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Beyond its canonical role in tRNA splicing, RtcB is a critical player in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). Specifically, RtcB is the ligase responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event, initiated by the ER stress sensor IRE1 α , leads to the production of the active transcription factor XBP1s, which in turn upregulates genes involved in restoring ER homeostasis.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Given its central role in these essential cellular processes, the Rtc system, and RtcB in particular, are important targets for research and potential therapeutic intervention. The CRISPR-Cas9 system offers a powerful tool for precisely editing the gene encoding RtcB, enabling detailed investigation of its function.

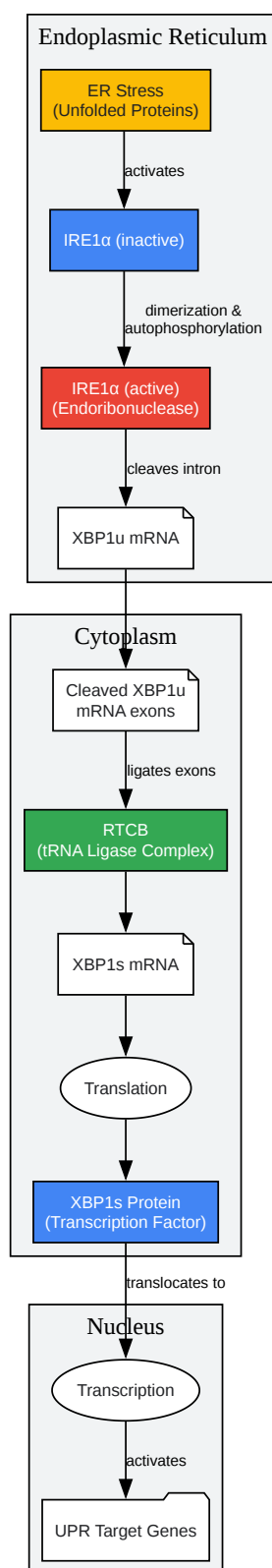
Data Presentation

The following table summarizes quantitative data from studies utilizing CRISPR-Cas9 or shRNA-mediated knockdown to investigate the function of RtcB.

Cell Line	Gene Targeted	Method	Phenotype Observed	Quantitative Change	Reference
Mouse ES Cells	RtcB	CRISPR-Cas9 (conditional knockout)	Defective XBP1 mRNA splicing	Drastic reduction in spliced XBP1 (XBP1s) mRNA upon ER stress.[8]	[8]
Mouse ES Cells	RtcB	CRISPR-Cas9 (conditional knockout)	Impaired tRNA splicing	Approximately 70% reduction in spliced Tyr-tRNA levels. [8][10]	[8][10]
Human 293T Cells	RTCB	CRISPR-Cas9 (knockout)	Increased RNA cleavage by Type III CRISPR	~1.5-fold lower target RNA detected after cleavage in RTCB-depleted cells.[14]	[14]
Human U2OS Cells	RTCB	shRNA knockdown	Enhanced stress-induced tRNA production	Significant increase in angiogenin-mediated tRNA production. [15][16]	[15][16]
Human U2OS Cells	RTCB	CRISPR/Cas9 knockout	Defective tRNA and XBP1 mRNA splicing	Clear reduction in mature tRNA and XBP1s mRNA.[15]	[15]

Signaling and Experimental Workflow Diagrams

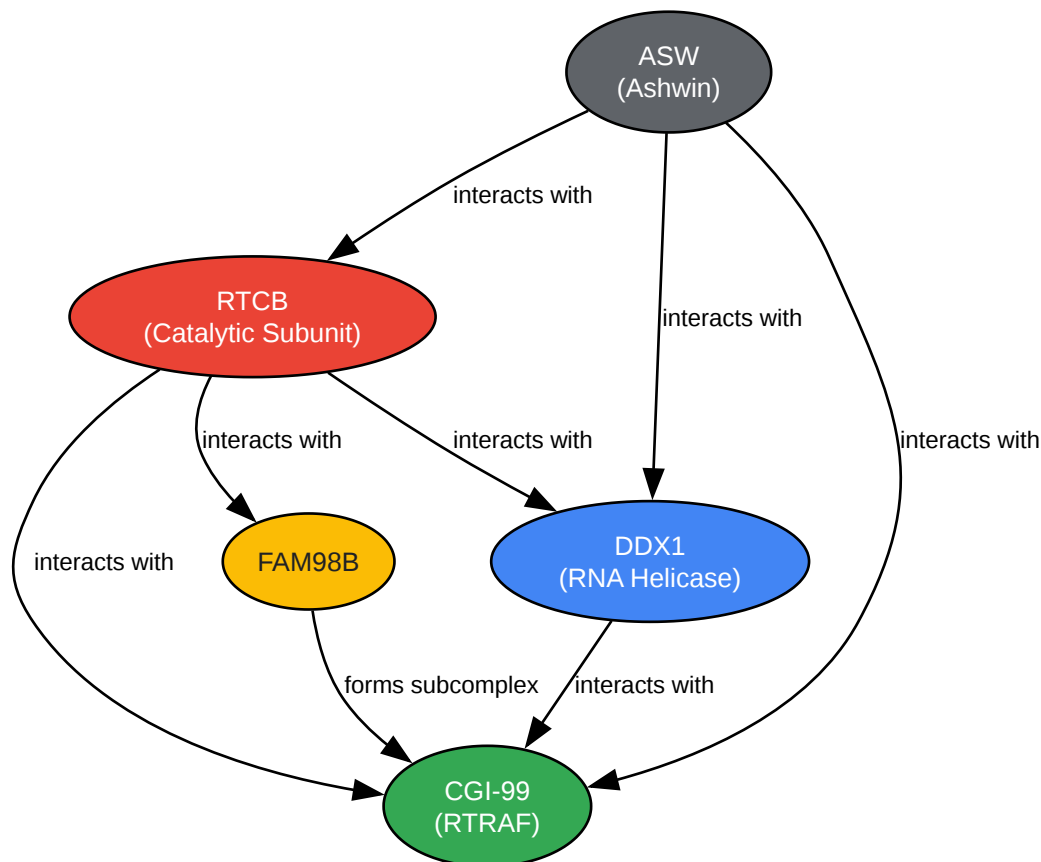
Unfolded Protein Response (UPR) Pathway: XBP1 Splicing



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Caption: The role of RTCB in the IRE1α-XBP1 branch of the Unfolded Protein Response.

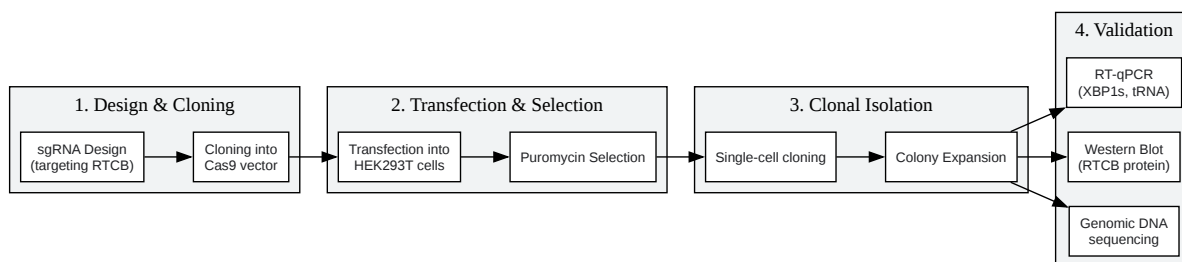
Human tRNA Ligase Complex (tRNA-LC)



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Caption: Subunit interactions within the human tRNA Ligase Complex.

Experimental Workflow for CRISPR-Cas9 Mediated Knockout of RTCB



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Caption: Workflow for generating and validating RTCB knockout cell lines.

Experimental Protocols

Protocol 1: Generation of RTCB Knockout Cell Lines using CRISPR-Cas9

This protocol details the generation of RTCB knockout human cell lines (e.g., HEK293T) using a plasmid-based CRISPR-Cas9 system with puromycin selection.

Materials:

- HEK293T cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- pSpCas9(BB)-2A-Puro (PX459) vector (or similar all-in-one Cas9 and sgRNA expression vector with a puromycin resistance gene)
- Validated sgRNA sequences targeting human RTCB
- Lipofectamine 3000 or other suitable transfection reagent
- Puromycin

- 96-well plates for single-cell cloning
- General cell culture and molecular biology reagents

sgRNA Design:

Designing effective sgRNAs is critical for successful gene editing. Several online tools can be used for sgRNA design, such as GenScript's gRNA design tool or IDT's Custom Alt-R® CRISPR-Cas9 guide RNA design tool.^[17] When designing sgRNAs for RTCB, consider targeting early exons to maximize the probability of generating a loss-of-function mutation. While specific validated sgRNA sequences are not always published, several studies have successfully targeted RTCB.^[14] Commercially available, pre-validated sgRNAs for human RTCB are also an option.

Procedure:

- **sgRNA Cloning:** Clone the designed sgRNA sequences into the pSpCas9(BB)-2A-Puro vector according to the manufacturer's protocol. This typically involves annealing complementary oligos encoding the sgRNA sequence and ligating them into the linearized vector.
- **Cell Seeding:** The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
- **Transfection:** Transfect the cells with the pSpCas9-sgRNA plasmid using Lipofectamine 3000, following the manufacturer's instructions.
- **Puromycin Selection:** 24 hours post-transfection, replace the medium with fresh medium containing puromycin. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for the specific cell line, but a concentration of 1-2 µg/mL is often effective for HEK293T cells.^[8]^[14]
- **Selection and Recovery:** Continue puromycin selection for 48-72 hours, or until non-transfected control cells are all killed. After selection, replace the medium with fresh, antibiotic-free medium and allow the cells to recover and grow.

- **Single-Cell Cloning:** Once the selected cell population has recovered, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.
- **Clonal Expansion:** Monitor the 96-well plates for the growth of single colonies. Once colonies are visible, expand them into larger culture vessels for further analysis.

Protocol 2: Validation of RTCB Knockout

Validation of successful gene knockout should be performed at both the genomic and protein levels.

A. Genomic DNA Sequencing:

- **Genomic DNA Extraction:** Extract genomic DNA from each expanded clonal cell line.
- **PCR Amplification:** Amplify the region of the RTCB gene targeted by the sgRNA using PCR.
- **Sanger Sequencing:** Sequence the PCR products to identify insertions or deletions (indels) introduced by CRISPR-Cas9-mediated non-homologous end joining (NHEJ).

B. Western Blot Analysis for RTCB Protein:

- **Protein Lysate Preparation:** Prepare whole-cell lysates from wild-type and potential RTCB knockout clones.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against RTCB overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Detect the protein bands using an ECL substrate and an imaging system. A successful knockout will show a complete absence of the RTCB protein band. Use a loading control antibody (e.g., β -actin or GAPDH) to ensure equal protein loading.[\[14\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol 3: Functional Validation by RT-qPCR

Functional validation assesses the downstream consequences of RTCB knockout on its known functions, such as XBP1 mRNA splicing and tRNA processing.

A. Analysis of XBP1 mRNA Splicing:

- ER Stress Induction: Treat wild-type and RTCB knockout cells with an ER stress-inducing agent such as tunicamycin (e.g., 2 μ g/mL for 4 hours) or thapsigargin (e.g., 300 nM for 4 hours). Include an untreated control for each cell line.
- RNA Extraction: Extract total RNA from the cells using a suitable method (e.g., TRIzol).
- cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
- RT-qPCR: Perform quantitative real-time PCR using primers specific for the spliced form of XBP1 (XBP1s) and total XBP1. Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH or ACTB). A significant reduction in the ratio of XBP1s to total XBP1 in the knockout cells upon ER stress induction confirms a functional defect.[\[1\]](#)[\[8\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
 - Human XBP1s Forward Primer: 5'-CTGAGTCCGAATCAGGGTGC-3'
 - Human XBP1s Reverse Primer: 5'-GTCCAGAATGCCCAACAGGA-3'
 - Human Total XBP1 Forward Primer: 5'-TGGCCGGGTCTGCTGAGTCCG-3'
 - Human Total XBP1 Reverse Primer: 5'-GGTCCAACCTTGTCAGGAATGC-3'

B. Analysis of tRNA Splicing:

- RNA Extraction: Extract total RNA from wild-type and RTCB knockout cells.
- Northern Blot or RT-qPCR for specific tRNAs:
 - Northern Blot: Separate total RNA on a denaturing polyacrylamide gel, transfer to a membrane, and probe with a labeled oligonucleotide specific for a tRNA known to be spliced by the Rtc system (e.g., tRNA-Tyr). A decrease in the mature tRNA and an accumulation of pre-tRNA or tRNA halves would indicate a splicing defect.
 - RT-qPCR: Design primers to specifically amplify the mature, spliced form of a target tRNA. A significant decrease in the level of the mature tRNA in knockout cells compared to wild-type would indicate a functional defect.[\[8\]](#)[\[15\]](#)[\[24\]](#)[\[25\]](#)

By following these detailed application notes and protocols, researchers can effectively utilize CRISPR-Cas9 to generate and validate RTCB knockout cell lines, providing a powerful system to dissect the multifaceted roles of the Rtc system in cellular physiology and disease.

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References

- 1. researchgate.net [researchgate.net]
- 2. Molecular architecture of the human tRNA ligase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mammalian tRNA ligase complex mediates splicing of XBP1 mRNA and controls antibody secretion in plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular architecture of the human tRNA ligase complex | eLife [elifesciences.org]
- 5. Figures and data in Molecular architecture of the human tRNA ligase complex | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the structure and function of the RNA ligase RtcB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agscientific.com [agscientific.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A synthetic biology approach identifies the mammalian UPR RNA ligase RtcB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of the IRE1 α -XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. RTCB Complex Regulates Stress-Induced tRNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 21. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
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